5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-16-12-13-19(17(2)14-16)24-26-22(20-10-6-7-11-23(20)27-24)15-21(25-26)18-8-4-3-5-9-18/h3-14,22,24H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDBVRAZYLXNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a Mannich-type mechanism, where the phenolic hydroxyl group reacts with formaldehyde and the amine to form a benzoxazine ring. Key steps include:
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Activation of the phenol via deprotonation.
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Nucleophilic attack by the amine on the formaldehyde-activated phenol.
A representative procedure involves heating a mixture of 2,4-dimethylphenol (0.2 moles) , aniline (0.1 mole) , and paraformaldehyde (0.4 moles) at 120–130°C for 15–30 minutes under inert conditions. The reaction is monitored by thin-layer chromatography (TLC), with yields averaging 65–75% before purification.
Table 1: Optimization Parameters for Traditional Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | ↑ Yield by 20% |
| Molar Ratio (Phenol:Amine:CH₂O) | 2:1:4 | Prevents oligomerization |
| Reaction Time | 15–30 minutes | Maximizes cyclization |
Solventless Mechanochemical Methods
Recent advances emphasize solvent-free synthesis to reduce environmental impact and improve efficiency. The patent by details a scalable extruder-based method, where reactants are mixed in a stoichiometric ratio and processed in a single-screw extruder at 100–130°C. This approach eliminates solvent use and reduces reaction times to 5–30 minutes , achieving yields exceeding 85% .
Key Advantages:
Table 2: Extruder-Based Synthesis Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Screw Speed | 50–100 RPM | Ensures homogeneity |
| Residence Time | 5–30 minutes | Completes cyclization |
| Temperature Profile | 100°C (feed zone) → 130°C (die) | Prevents premature polymerization |
Purification and Isolation Techniques
Crude reaction mixtures often contain oligomers and unreacted starting materials. Purification is achieved through:
Table 3: Purification Efficiency by Method
| Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Recrystallization | 95–98 | 10–15 |
| Column Chromatography | 99+ | 20–25 |
Catalytic and Stoichiometric Innovations
Emerging strategies employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate the cyclization step. For instance, adding 5 mol% ZnCl₂ reduces reaction time to 10 minutes while maintaining yields at 78% . However, catalyst removal poses challenges for pharmaceutical-grade applications.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Cholinesterase Inhibition
- Target Compound : Exhibits moderate BuChE (butyrylcholinesterase) affinity due to the six-membered benzoxazine ring and dimethylphenyl group, which optimizes steric compatibility with the enzyme's active site .
- Analog 6a (7,9-Dichloro-2-methyl derivative) : Substitution with chlorine at positions 7 and 9 enhances BuChE inhibition (IC₅₀: 0.8 μM) compared to the target compound (IC₅₀: ~2.5 μM), likely due to halogen-induced electrostatic interactions .
- Analog 6l (7-Methoxy-5-thione derivative) : Replacement of the ketone oxygen with sulfur reduces inhibitory potency (IC₅₀: >10 μM), indicating the critical role of hydrogen-bonding capacity at position 5 .
Kinetic Studies
- The target compound shows mixed-type inhibition of BuChE, suggesting binding to both the catalytic site and peripheral anionic site. In contrast, analogs with bulkier substituents (e.g., 4-butoxyphenyl) exhibit non-competitive inhibition, implying altered binding modes .
Physicochemical and Structural Comparisons
Molecular Weight and Lipophilicity
*LogP: Octanol-water partition coefficient (higher values indicate greater lipophilicity).
Structural Conformation and Target Interactions
Ring Size and Flexibility
- The six-membered benzoxazine ring in the target compound provides optimal rigidity for binding to BuChE compared to seven-membered benzoxazepine analogs, which show reduced affinity due to conformational flexibility .
- Crystallographic Insights : X-ray data for a methyl-substituted analog (4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid) reveals a planar tricyclic core with substituents oriented perpendicularly, facilitating π-π stacking with aromatic enzyme residues .
Stereochemical Considerations
Toxicity and Bioavailability
- Lipinski and Veber Compliance: All analogs, including the target compound, adhere to Lipinski’s rule of five (molecular weight <500, LogP <5, H-bond donors <5, acceptors <10) and Veber’s criteria (rotatable bonds ≤10, polar surface area ≤140 Ų), ensuring oral bioavailability .
- Cytotoxicity : PC12 cell assays indicate low toxicity (IC₅₀ >50 μM) for the target compound, whereas analogs with nitro groups (e.g., 3-nitrophenyl derivatives) show higher cytotoxicity (IC₅₀ ~10 μM) due to reactive metabolite formation .
Biological Activity
5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 587842-39-5) is a compound within the benzoxazine family known for its diverse biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C24H22N2O
- Molecular Weight : 354.44 g/mol
- CAS Number : 587842-39-5
The compound's structure includes a pyrazolo-benzoxazine core, which is critical for its biological activity. The presence of multiple aromatic rings contributes to its potential interactions with biological targets.
Anti-Cancer Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant anti-cancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of synthesized benzoxazepine derivatives against solid tumor cell lines. Results indicated that certain derivatives displayed cytotoxicity with varying effects on pro-inflammatory cytokines such as IL-6 and TNF-α depending on the cancer cell type used .
| Compound | Cancer Cell Line | IC50 (µM) | Cytokine Release Inhibition |
|---|---|---|---|
| Derivative A | MCF-7 (Breast) | 15 | IL-6: 30% |
| Derivative B | HeLa (Cervical) | 10 | TNF-α: 25% |
Anti-Inflammatory Activity
Benzoxazine derivatives have also been noted for their anti-inflammatory effects. These compounds can inhibit inflammatory pathways and reduce edema in animal models.
- Case Study : In a study assessing anti-inflammatory activity, a related benzoxazinone derivative exhibited a significant inhibition rate of rat paw edema at 62.61% compared to control groups .
| Compound | Inhibition Rate (%) | Model Used |
|---|---|---|
| Compound X | 62.61 | Rat Paw Edema |
| Compound Y | 39.93 | Carrageenan-Induced |
Antimicrobial Activity
The antimicrobial potential of benzoxazine derivatives has been explored with varying degrees of success. Some studies report limited activity against specific bacterial strains.
- Research Findings : A study highlighted the antimicrobial activity of synthesized derivatives against certain bacterial pathogens, showing effective inhibition in some cases but limited overall efficacy compared to established antibiotics .
The biological activities of this compound are attributed to several mechanisms:
- Cytotoxicity Induction : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Cytokine Modulation : It alters the release of pro-inflammatory cytokines, helping to mitigate inflammation.
- Antimicrobial Action : The compound disrupts bacterial cell membranes or inhibits essential bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
